3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol
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Overview
Description
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
CAS Number: 500271-16-9
This compound features a triazine ring fused with a benzodioxole moiety, making it intriguing for various scientific applications.
Preparation Methods
Synthetic Routes:: Although detailed synthetic routes for this specific compound are scarce, we can infer potential methods based on related structures. One approach involves the condensation of appropriate precursors, such as benzodioxole aldehyde and aminothiazolidinone, followed by cyclization to form the triazine ring.
Industrial Production:: Industrial-scale synthesis typically involves optimization of the most efficient route, considering yield, cost, and safety. Unfortunately, specific industrial methods for this compound remain proprietary.
Chemical Reactions Analysis
Reactivity::
Oxidation: The triazine ring may undergo oxidation reactions, potentially leading to new functional groups.
Reduction: Reduction of the triazine or benzodioxole moieties could yield different derivatives.
Substitution: Substituents on the benzodioxole or triazine ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and substituents. Potential derivatives include modified triazines or benzodioxoles.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Exploration of its pharmacological properties and potential drug development.
Organic Synthesis: As a building block for more complex molecules.
Anticancer Activity: Research has investigated its antiproliferative effects against cancer cells.
Enzyme Inhibition: Possible inhibition of specific enzymes due to its unique structure.
Dyes and Pigments: Triazine derivatives find applications in dye synthesis.
Agrochemicals: Potential use as herbicides or fungicides.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular targets, possibly through enzymatic inhibition or receptor binding. Further studies are needed to elucidate this.
Comparison with Similar Compounds
While no direct analogs exist, we can draw parallels to compounds like 3-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)acrylonitrile and 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid . These related structures provide insights into the unique features of our compound.
Properties
Molecular Formula |
C18H16N4O4 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-6-(4-methoxyphenyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H16N4O4/c1-24-13-5-3-12(4-6-13)16-17(23)20-18(22-21-16)19-9-11-2-7-14-15(8-11)26-10-25-14/h2-8H,9-10H2,1H3,(H2,19,20,22,23) |
InChI Key |
AEGFFQQQCOVXQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(NC2=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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